molecular formula C15H16BrNO3 B2475352 3-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide CAS No. 2320954-15-0

3-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide

Cat. No. B2475352
CAS RN: 2320954-15-0
M. Wt: 338.201
InChI Key: KOCRQTSBAZXJHN-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of benzamides and is known for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including those related to 3-bromo-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzamide, often involve the development of novel compounds with potential biological activities. Studies on similar compounds have shown a variety of synthetic routes and applications in biological contexts. For instance, research has detailed the synthesis of benzofuran analogues and their antimicrobial and pharmacological activities, emphasizing the importance of structural variation in achieving desired biological effects (Parameshwarappa et al., 2008). Similarly, the synthesis and characterization of antipyrine-like derivatives reveal how intermolecular interactions, including hydrogen bonding and π-interactions, contribute to their stability and potentially their biological functions (Saeed et al., 2020).

Biological Activity and Applications

The study of benzamide derivatives extends into exploring their biological activities, including antifungal, antimicrobial, and potential antipsychotic properties. For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested for antifungal activity, demonstrating the potential of such compounds in addressing fungal infections (Ienascu et al., 2018). This aligns with other research focusing on the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which were also evaluated for antifungal efficacy, suggesting a broad spectrum of activity influenced by structural modifications (Narayana et al., 2004).

Chemical Properties and Mechanisms

Understanding the chemical properties and reaction mechanisms of benzamide derivatives, including those structurally related to this compound, is crucial for their application in scientific research. Studies have detailed various synthetic routes, highlighting mechanisms such as the Eschenmoser coupling reaction and the role of intermolecular interactions in determining the chemical behavior and potential applications of these compounds (Kammel et al., 2015).

properties

IUPAC Name

3-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-6-13(10(2)20-9)14(18)8-17-15(19)11-4-3-5-12(16)7-11/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCRQTSBAZXJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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